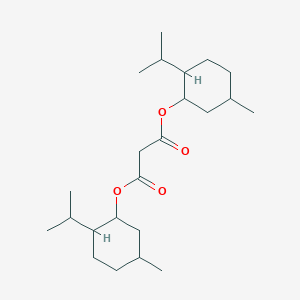
Dimenthyl malonate
Cat. No. B8664392
Key on ui cas rn:
131348-66-8
M. Wt: 380.6 g/mol
InChI Key: DXIMSSOEQPVPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08323624B2
Procedure details


Malonic acid (22.2 g, 0.213 mol) and menthol (70 g, 0.448 mol) are brought to reflux for 6 hours in 100 ml of toluene in the presence of 2 ml of concentrated sulfuric acid in a reactor surmounted by a Dean & Stark apparatus. The water formed is removed by azeotropic distillation. The organic phase is washed 3 times with water and is dried over sodium sulfate. The excess menthol is removed by distillation under vacuum (140° C. under 0.6 hPa). The residue is treated with animal charcoal in isopropanol at reflux. After filtering, rinsing and evaporating the solvent, 61.8 g (Yield 76%) of dimenthyl malonate are obtained in the form of a yellow oil which is used as is in the following stage.





Name
Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([OH:5])=[O:4].[CH:8]1([CH3:18])[CH2:13][CH2:12][CH:11]([CH:14]([CH3:16])[CH3:15])[CH:10](O)[CH2:9]1.S(=O)(=O)(O)O.O>C1(C)C=CC=CC=1>[C:1]([O:7][CH:10]1[CH:11]([CH:14]([CH3:16])[CH3:15])[CH2:12][CH2:13][CH:8]([CH3:18])[CH2:9]1)(=[O:6])[CH2:2][C:3]([O:5][CH:10]1[CH:11]([CH:14]([CH3:16])[CH3:15])[CH2:12][CH2:13][CH:8]([CH3:18])[CH2:9]1)=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC(C(CC1)C(C)C)O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed by azeotropic distillation
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed 3 times with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
is dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess menthol is removed by distillation under vacuum (140° C. under 0.6 hPa)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue is treated with animal charcoal in isopropanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtering
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsing
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC(=O)OC1CC(CCC1C(C)C)C)(=O)OC1CC(CCC1C(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 61.8 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
